![molecular formula C7H5BrClNO2 B1321356 3-Amino-5-bromo-2-chlorobenzoic acid CAS No. 60541-84-6](/img/structure/B1321356.png)
3-Amino-5-bromo-2-chlorobenzoic acid
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Overview
Description
3-Amino-5-bromo-2-chlorobenzoic acid is a compound with the molecular weight of 250.48 . Its IUPAC name is 3-amino-5-bromo-2-chlorobenzoic acid .
Synthesis Analysis
The synthesis of similar compounds, such as 5-bromo-2-chlorobenzoic acid, has been reported in the literature . The preparation method takes 2-chlorobenzoic acid as a raw material, and a monobromination reaction is carried out in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid .Molecular Structure Analysis
The InChI code for 3-Amino-5-bromo-2-chlorobenzoic acid is1S/C7H5BrClNO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12)
. This code provides a specific representation of the molecule’s structure.
Scientific Research Applications
Pharmaceutical Research
Compounds similar to “3-Amino-5-bromo-2-chlorobenzoic acid” have been used as key intermediates in the synthesis of various pharmaceuticals. For example, derivatives of bromo-chlorobenzoic acids have been utilized in the development of SGLT2 inhibitors for diabetes therapy .
Analytical Chemistry
Bromo-chlorobenzoic acids can be used as standards or reagents in analytical chemistry to evaluate the homogeneity of organic powders or other materials .
Peptide Synthesis
Amino acids and their derivatives are fundamental units in peptide synthesis. While there is no direct reference for “3-Amino-5-bromo-2-chlorobenzoic acid” in this context, similar compounds have been applied in peptide synthesis .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically interact with various biological targets via nucleophilic substitution .
Mode of Action
The mode of action of 3-Amino-5-bromo-2-chlorobenzoic acid is likely to involve interactions with its targets through nucleophilic substitution . In such reactions, a nucleophile (a molecule that donates an electron pair) replaces a leaving group in the target molecule. The specifics of these interactions would depend on the nature of the target and the biochemical context.
Biochemical Pathways
Given its structural similarity to benzylic halides, it might be involved in pathways where these compounds play a role .
Result of Action
Based on its potential mode of action, it could cause modifications in target molecules, leading to changes in their function .
Action Environment
The action, efficacy, and stability of 3-Amino-5-bromo-2-chlorobenzoic acid can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active .
properties
IUPAC Name |
3-amino-5-bromo-2-chlorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCCUZBBWURDLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-bromo-2-chlorobenzoic acid |
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